N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a methoxyethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl methoxyethyl intermediate. This intermediate is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form the final product. Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and reagents may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-methoxyethyl)-3-(trifluoromethyl)benzenesulfonamide: can be compared to other sulfonamides with similar structural features, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced biological activity, compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-21-13(12-6-3-7-22-12)9-18-23(19,20)11-5-2-4-10(8-11)14(15,16)17/h2-8,13,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRWCLGYYFSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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